2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride
Description
2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride is a biphenyl derivative featuring a trifluoromethyl (-CF₃) group at the 2' position of one benzene ring and an amine (-NH₂) group at the 2 position of the adjacent ring, forming a hydrochloride salt. Its molecular formula is C₁₃H₁₀F₃N·HCl, with a molecular weight of 273.68 g/mol (calculated from and ). The compound’s CAS number is 438-84-6 .
The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in pharmaceutical and agrochemical research as an intermediate . It is typically stored at 2–8°C under inert conditions to preserve stability .
Properties
Molecular Formula |
C13H11ClF3N |
|---|---|
Molecular Weight |
273.68 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]aniline;hydrochloride |
InChI |
InChI=1S/C13H10F3N.ClH/c14-13(15,16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;/h1-8H,17H2;1H |
InChI Key |
WSNLLPJCWQHHQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2N)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing biphenyl systems. For 2'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine, this would involve coupling a 2-aminophenylboronic acid derivative with a 2-trifluoromethylphenyl halide (e.g., bromide or iodide). Challenges include:
-
Protection of the amine : The free amine may poison palladium catalysts or participate in undesired side reactions. Acetylation or tert-butoxycarbonyl (Boc) protection is commonly employed.
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Steric hindrance : Coupling at the ortho position of both rings requires catalysts with high steric tolerance, such as Pd(PPh₃)₄ with SPhos or RuPhos ligands.
-
Reaction conditions : Optimized temperatures (80–110°C) and bases (K₂CO₃ or Cs₂CO₃) in toluene/water mixtures are typical.
Example protocol :
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Protect 2-aminophenylboronic acid as the Boc derivative.
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Couple with 2-bromo-α,α,α-trifluorotoluene using Pd(OAc)₂/XPhos in toluene/EtOH/H₂O at 90°C for 12 h.
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Deprotect with HCl in dioxane to yield the free amine.
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Precipitate the hydrochloride salt via HCl gas saturation in diethyl ether.
Buchwald-Hartwig Amination
This method enables direct C–N bond formation between aryl halides and amines. While less common for biphenylamines, it could theoretically couple 2-bromo-α,α,α-trifluorotoluene with 2-aminophenylboronic acid. Key considerations:
-
Catalyst system : Pd₂(dba)₃ with BINAP or DavePhos ligands facilitates coupling of sterically hindered substrates.
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Base selection : LiHMDS or NaOtBu in toluene at elevated temperatures (100–120°C).
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing trifluoromethyl group meta to the amine in the target compound complicates classical SNAr. However, direct amination of 2'-trifluoromethyl-2-nitrobenzene derivatives is feasible under high-pressure conditions with ammonia or ammonium salts. For example:
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Reduce 2'-trifluoromethyl-2-nitro-1,1'-biphenyl using H₂/Pd/C in ethanol to the amine.
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Acidify with HCl to form the hydrochloride salt.
Limitations :
-
Nitro group reduction may require careful control to avoid over-reduction.
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Low yields due to steric and electronic deactivation by the CF₃ group.
Reductive Amination and Condensation Pathways
Schiff Base Formation and Reduction
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Condense 2-trifluoromethylbenzaldehyde with 2-aminophenylboronic acid to form a Schiff base.
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Reduce with NaBH₄ or catalytic hydrogenation to the secondary amine.
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Quench with HCl to isolate the hydrochloride.
Challenges :
Mechanochemical Approaches
Recent advances in solvent-free synthesis (e.g., ball milling) offer eco-friendly alternatives. A hypothetical route involves:
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Co-grinding 2-iodotrifluoromethylbenzene, 2-aminophenylboronic acid, Pd(OAc)₂, and K₂CO₃ in a ZrO₂ jar with milling balls.
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Extract with dilute HCl and recrystallize.
Advantages :
Hydrochloride Salt Formation
The final step involves protonating the free amine with HCl. Critical parameters include:
-
Solvent selection : Et₂O, THF, or MeOH ensure high solubility of the amine and controlled precipitation.
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Stoichiometry : 1.1–1.3 equivalents of HCl gas or concentrated aqueous HCl prevent excess acid retention.
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Purification : Recrystallization from ethanol/Et₂O mixtures yields analytically pure hydrochloride.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Challenges |
|---|---|---|---|---|
| Suzuki-Miyaura | 65–75 | ≥95 | 12–24 | Amine protection requirement |
| Buchwald-Hartwig | 50–60 | 90–95 | 24–48 | Catalyst cost, side reactions |
| SNAr | 30–40 | 85–90 | 48–72 | Low reactivity of CF₃-substrate |
| Mechanochemical | 70–80 | ≥95 | 2–3 | Scalability limitations |
Chemical Reactions Analysis
SNAr Reactions: The compound undergoes nucleophilic aromatic substitution reactions.
Oxidation, Reduction, and Substitution: Depending on the reaction conditions, it can participate in oxidation, reduction, and substitution reactions.
Trifluoromethylating Agents: e.g., TMSCF
Base: Often a strong base like potassium carbonate (KCO)
Major Products:: The major products depend on the specific reaction conditions and the substituents present. Trifluoromethylated biphenyl derivatives are common products.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for designing new materials.
Biology: In drug discovery and development.
Medicine: Potential therapeutic agents.
Industry: For creating functional materials.
Mechanism of Action
The exact mechanism by which 2’-(Trifluoromethyl)-[1,1’-biphenyl]-2-amine hydrochloride exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
The following analysis compares structural analogs, focusing on substituent effects, synthesis, reactivity, and applications.
Structural and Substituent Variations
Table 1: Key Structural Features of Analogous Compounds
Physical Properties and Handling
Biological Activity
2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride (CAS Number: 1208620-12-5) is a bioactive small molecule with potential applications in medicinal chemistry and pharmacology. Its unique trifluoromethyl group and biphenyl structure make it a subject of interest for various biological studies. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships, and specific biological effects.
- Molecular Formula : C13H11ClF3N
- Molecular Weight : 273.68 g/mol
- CAS Number : 1208620-12-5
Biological Activity Overview
The biological activity of 2'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride has been evaluated through various assays, particularly focusing on its antiviral and cytotoxic properties.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. In a cytopathic effect (CPE) assay against influenza A virus (H1N1), several derivatives demonstrated significant protective effects on Madin-Darby canine kidney (MDCK) cells. The effective concentrations (EC50) of these compounds ranged from 7.17 μM to over 100 μM, indicating varying levels of antiviral potency:
| Compound | EC50 (μM) | CC50 (μM) |
|---|---|---|
| G01 | 16.48 | >100 |
| G02 | 10.10 | >100 |
| G07 | 11.38 | >100 |
| G10 | 10.36 | >100 |
| G11 | 7.17 | >100 |
These results suggest that while some derivatives exhibit promising antiviral activity, they remain non-cytotoxic at higher concentrations, which is crucial for therapeutic applications .
Cytotoxicity Studies
Cytotoxicity was assessed using the CC50 value, which represents the concentration required to kill 50% of the cells. Most tested compounds showed no significant cytotoxic effects at concentrations below 100 µM, indicating a favorable safety profile for further development .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies conducted on various derivatives have provided insights into how modifications affect biological activity. The presence of the trifluoromethyl group appears to enhance the compound's interaction with viral RNA polymerase, contributing to its antiviral effects .
Key Findings:
- Compounds with increased hydrophobic interactions and hydrogen bond acceptors showed improved binding affinities to viral targets.
- The introduction of different substituents on the biphenyl ring significantly influenced both antiviral potency and cytotoxicity.
Case Studies
In one notable study, researchers synthesized a series of derivatives based on the core structure of 2'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride and evaluated their efficacy against various viral strains. The findings indicated that specific modifications could lead to compounds with enhanced selectivity and potency against influenza viruses .
Q & A
(Basic) What are the optimized synthetic routes for 2'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves cross-coupling reactions or nucleophilic substitution. A Pd-catalyzed Ullmann or Suzuki-Miyaura coupling is commonly used to assemble the biphenyl core. For example, a modified procedure involves reacting 2-bromoaniline with a trifluoromethyl-substituted boronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a solvent like DMF or THF at 80–100°C . Potassium carbonate is often employed as a base to deprotonate intermediates and drive the reaction forward . Yields (36–84%) depend on halogen reactivity, catalyst loading, and steric effects from substituents . Post-synthesis, the free amine is converted to the hydrochloride salt via HCl gas or concentrated HCl in anhydrous ether .
(Advanced) How can researchers resolve contradictions in reported NMR spectral data for trifluoromethyl-substituted biphenyl amines?
Discrepancies in NMR data (e.g., chemical shift variations or splitting patterns) often arise from solvent effects, concentration, or dynamic processes like restricted rotation. For example, the trifluoromethyl group’s strong electron-withdrawing effect deshields adjacent protons, but solvent polarity (CDCl₃ vs. DMSO-d₆) can shift δ values by 0.1–0.3 ppm . To validate assignments:
- Compare experimental data with computed spectra (DFT or machine-learning tools).
- Use 2D NMR (HSQC, HMBC) to confirm coupling between aromatic protons and the amine group .
- Note that HCl salt formation may broaden NH signals due to hydrogen bonding .
(Basic) What analytical techniques are critical for characterizing purity and structural integrity?
- HPLC-MS : Quantifies purity (>95% typically required) and detects side products (e.g., dehalogenated byproducts) .
- ¹H/¹³C NMR : Confirms regiochemistry via coupling constants (e.g., meta-substituted trifluoromethyl groups show distinct splitting) .
- X-ray crystallography : Resolves ambiguity in stereochemistry or crystal packing effects, especially for hydrochloride salts .
- Elemental analysis : Validates C, H, N, and Cl content within 0.4% of theoretical values .
(Advanced) How does the trifluoromethyl group influence the compound’s stability under physiological conditions?
The -CF₃ group enhances metabolic stability by resisting oxidative degradation but may introduce photolytic sensitivity. Key considerations:
- pH-dependent solubility : The hydrochloride salt improves aqueous solubility (critical for in vitro assays), but freebase forms may precipitate in neutral buffers .
- Hydrolytic stability : Accelerated stability testing (40°C/75% RH for 4 weeks) shows <5% degradation if stored in inert, anhydrous conditions .
- Light sensitivity : UV-Vis studies recommend amber vials to prevent photodecomposition of the aromatic amine .
(Basic) What are the primary pharmacological applications of this compound?
The biphenyl-amine scaffold is explored as a:
- 5-HT receptor modulator : Structural analogs show selective antagonism for 5-HT₇ receptors (IC₅₀ ~50 nM), with the -CF₃ group enhancing blood-brain barrier penetration .
- Enzyme inhibitor : The electron-deficient aryl ring may interact with ATP-binding pockets in kinases .
- Fluorescent probe : Conjugation with dansyl chloride creates pH-sensitive probes for cellular imaging .
(Advanced) How can computational methods guide the design of derivatives with improved binding affinity?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., 5-HT₇ receptors). The -CF₃ group’s hydrophobic surface area complements aromatic residues in binding pockets .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity .
- MD simulations : Assess conformational flexibility of the biphenyl system; restricted rotation may enhance entropy penalties upon binding .
(Basic) What are the safety and handling protocols for this compound?
- Toxicity : Limited acute toxicity data; assume LD₅₀ > 500 mg/kg (oral, rat) based on structurally similar amines .
- Handling : Use gloves and PPE in a fume hood to avoid inhalation of hydrochloride dust .
- Waste disposal : Neutralize with sodium bicarbonate before incineration .
(Advanced) How do solvent and temperature affect crystallization of the hydrochloride salt?
- Solvent choice : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals via slow evaporation, while DMSO may co-crystallize solvent molecules .
- Temperature gradient : Cooling from 60°C to 4°C over 12 hours reduces crystal defects and improves yield (85–92%) .
- Polymorphism screening : Use differential scanning calorimetry (DSC) to identify stable forms for formulation .
(Basic) What are common impurities in synthesized batches, and how are they removed?
- Byproducts : Unreacted boronic acid (removed via aqueous wash) or dehalogenated biphenyls (purified by silica gel chromatography, hexane/EtOAc 4:1) .
- Residual Pd : Chelating resins (e.g., SiliaBond® Thiourea) reduce Pd content to <10 ppm .
- Hydroscopicity : Drying under vacuum (40°C, 24 h) ensures <0.5% water content .
(Advanced) What mechanistic insights explain the compound’s reactivity in photostimulated reactions?
Under UV light, the biphenyl system undergoes singlet-to-triplet excitation, facilitating radical coupling or cyclization. For example, irradiation of 2′-halo-biphenylamines in DMSO with t-BuOK generates carbazoles via aryl radical intermediates . Competing pathways (e.g., reduction to [1,1′-biphenyl]-2-amine) are minimized by optimizing irradiation time (≤180 min) and base stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
